[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of [1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact mechanism would depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar compounds to [1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid include other indole derivatives such as indole-3-acetic acid and 5-methoxyindole-2-carboxylic acid. These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
807614-98-8 |
---|---|
Molecular Formula |
C19H15Cl2NO4 |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-[1-(2,3-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C19H15Cl2NO4/c1-10-13(9-17(23)24)14-8-11(26-2)6-7-16(14)22(10)19(25)12-4-3-5-15(20)18(12)21/h3-8H,9H2,1-2H3,(H,23,24) |
InChI Key |
HZLMDYYXIQYXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.